molecular formula C19H15N3O3S B2490500 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034564-30-0

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2490500
CAS No.: 2034564-30-0
M. Wt: 365.41
InChI Key: OSBYIANLCIAQMA-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic compound characterized by its unique molecular structure. This compound features a combination of a benzoxazole moiety, a pyridine ring, and a thiophene ring. Its distinctive chemical architecture makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step reactions. Starting with the formation of the benzoxazole core, followed by the introduction of the acetamide group, and finally attaching the thiophene and pyridine rings. Each step requires specific conditions such as controlled temperature, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, this compound may be synthesized using optimized synthetic routes that minimize steps and waste, often employing batch or continuous flow techniques. Efficient purification methods like chromatography or recrystallization are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the oxo group in the benzoxazole ring can lead to hydroxyl derivatives.

  • Substitution: : Both aromatic rings in the compound can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: : Halogen sources (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid)

Major Products

  • Oxidized derivatives with altered electronic properties

  • Reduced analogs with modified reactivity

  • Substituted compounds with varying functional groups enhancing the molecule’s utility

Scientific Research Applications

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has diverse applications across multiple disciplines:

  • Chemistry: : As a building block for synthesizing complex organic molecules.

  • Biology: : Potential as a bioactive agent for probing biological systems or developing new drugs.

  • Medicine: : Investigation for therapeutic properties, such as anti-inflammatory or anticancer activity.

  • Industry: : Utilized in material science for creating novel polymers or electronic materials.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound largely depends on its application. In biological systems, it might interact with specific enzymes or receptors, altering their function. For example, its unique structure could inhibit particular pathways involved in disease progression, such as inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-3-yl)methyl)acetamide: : Lacks the thiophene ring, potentially altering its reactivity and applications.

  • 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: : Slight positional difference in the thiophene ring attachment, affecting its interaction with targets.

Uniqueness

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide stands out due to its precise combination of structural elements, providing a unique set of chemical and physical properties. This uniqueness allows it to fill specific niches in research and industrial applications that similar compounds may not be able to.

This detailed article covers various aspects of this compound, from its preparation and reactions to its applications and comparison with related compounds.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-17(11-22-15-5-1-2-6-16(15)25-19(22)24)21-10-13-4-3-8-20-18(13)14-7-9-26-12-14/h1-9,12H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBYIANLCIAQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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